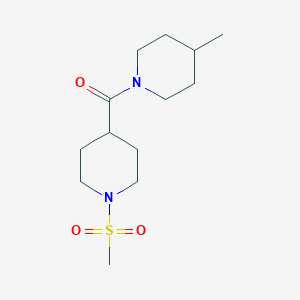
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylpiperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, commonly known as MDPV, is a synthetic cathinone drug that has gained notoriety for its potent psychoactive effects. MDPV is structurally similar to other synthetic cathinones, such as methylone and mephedrone, which have been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MDPV acts primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of MDPV, including euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
MDPV has a range of biochemical and physiological effects that are responsible for its psychoactive effects. These effects include increased heart rate, elevated blood pressure, and increased body temperature. Additionally, MDPV has been shown to have potent vasoconstrictive effects, which can lead to tissue damage and organ failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage of MDPV is its potent psychoactive effects, which can be used to study the neurobiology of addiction and other psychiatric disorders. Additionally, MDPV is relatively easy to synthesize and can be used in a variety of experimental settings. However, MDPV also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on MDPV. One area of focus is the development of novel therapeutic agents based on the structure of MDPV. Additionally, research is needed to better understand the long-term effects of MDPV use, including its potential for addiction and other adverse effects. Finally, research is needed to develop new methods for detecting MDPV use, which can help to prevent its abuse and misuse.
Métodos De Síntesis
MDPV is typically synthesized using a multi-step process that involves the reaction of piperidine with methylamine and a ketone precursor. The resulting product is then treated with sulfuric acid and distilled to yield MDPV. The synthesis of MDPV is relatively straightforward and can be accomplished using standard laboratory equipment.
Aplicaciones Científicas De Investigación
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, MDPV has been shown to have potent analgesic effects, making it a potential alternative to opioid painkillers.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-11-3-7-14(8-4-11)13(16)12-5-9-15(10-6-12)19(2,17)18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLOMXQPNVPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[1-(methylsulfonyl)piperidin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)





